molecular formula C15H9N5 B14610869 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-21-0

3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline

Cat. No.: B14610869
CAS No.: 60075-21-0
M. Wt: 259.27 g/mol
InChI Key: SGFKTYFOWDJNNN-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a unique fusion of pyridine, triazine, and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This reaction yields the desired triazinoquinoline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline stands out due to its fused triazine-quinoline structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photophysical or biological activities.

Properties

CAS No.

60075-21-0

Molecular Formula

C15H9N5

Molecular Weight

259.27 g/mol

IUPAC Name

3-pyridin-2-yl-[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C15H9N5/c1-2-6-11-10(5-1)14-13(9-17-11)18-15(20-19-14)12-7-3-4-8-16-12/h1-9H

InChI Key

SGFKTYFOWDJNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=CC=N4

Origin of Product

United States

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